molecular formula C8H7ClFNO2 B1530533 Methyl 3-amino-2-chloro-6-fluorobenzoate CAS No. 1268830-74-5

Methyl 3-amino-2-chloro-6-fluorobenzoate

Cat. No. B1530533
M. Wt: 203.6 g/mol
InChI Key: ZQJVCISEAGMQIT-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-chloro-6-fluorobenzoate” is a chemical compound with the molecular weight of 203.6 . It is also known as “methyl 3-amino-6-chloro-2-fluorobenzoate hydrochloride” with a molecular weight of 240.06 . It is used in the synthesis of Dabrafenib, a type of kinase inhibitor that is commonly prescribed to individuals suffering from certain forms of melanoma, non-small cell lung cancer, and thyroid cancer .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-2-chloro-6-fluorobenzoate” is 1S/C8H7ClFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9;/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-chloro-6-fluorobenzoate” is a white solid . It is air sensitive . and is stored at room temperature .

Scientific Research Applications

  • Synthesis and Transformation in Organic Chemistry :

    • Methyl 3-amino-2-chloro-6-fluorobenzoate derivatives have been utilized in various synthesis processes. For instance, Yin Jian-zhong (2010) discussed the optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, highlighting the importance of such compounds in organic synthesis (Yin Jian-zhong, 2010).
  • Herbicidal and Antimicrobial Applications :

    • Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea and found it to have good herbicidal activity, indicating the potential use of related compounds in agricultural applications (Liu Chang-chun, 2006).
    • S. T. and N. Chaubey (2022) explored the antidiabetic properties of fluorobenzothiazole comprising sulphonamido pyrazole analogs starting from fluoro-chloroaniline, which is chemically related to Methyl 3-amino-2-chloro-6-fluorobenzoate (S. T. & N. Chaubey, 2022).
  • Chemical Characterization and Sensing Applications :

    • Xingpei Ye et al. (2014) reported on a fluorogenic chemosensor based on o-aminophenol, which included methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, highlighting the role of such compounds in chemical sensing and detection (Xingpei Ye et al., 2014).
  • Pharmaceutical Research and Development :

    • Various derivatives of Methyl 3-amino-2-chloro-6-fluorobenzoate have been investigated for their pharmaceutical applications. For example, antituberculosis activity was explored by B. Koçyiğit-Kaymakçıoğlu et al. (2009) in their study on substituted methylene/ethylene 4-fluorophenylhydrazide derivatives (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
  • Cancer Research and Treatment :

    • Research into cancer treatment has also incorporated similar compounds. For example, the Aurora kinase inhibitor study by ロバート ヘンリー,ジェームズ (2006) involved compounds with structural similarities, demonstrating the relevance of these chemicals in cancer research (ロバート ヘンリー,ジェームズ, 2006).

Safety And Hazards

“Methyl 3-amino-2-chloro-6-fluorobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3-amino-2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVCISEAGMQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-chloro-6-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mathieu, SN Gradl, L Ren, Z Wen… - Journal of Medicinal …, 2012 - ACS Publications
… methyl 3-amino-2-chloro-6-fluorobenzoate (980 g, 95%). Step D: Into four 5000 mL 4-neck round-bottom flasks was placed a solution of methyl 3-amino-2-chloro-6-fluorobenzoate (980 …
Number of citations: 54 pubs.acs.org

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